Dimethyl[3-(perylen-3-YL)propyl]silyl

Organic Thin-Film Transistors Self-Assembled Monolayers Field-Effect Mobility

Dimethyl[3-(perylen-3-YL)propyl]silyl (CAS 188769-90-6) is an organosilicon compound in which a perylene chromophore is covalently tethered to a dimethylsilyl anchor via a propyl spacer. With a molecular formula of C₂₅H₂₃Si and a molecular weight of 351.5 g/mol, it belongs to a class of polycyclic aromatic hydrocarbon (PAH)-functionalized silanes that serve as molecular building blocks for self-assembled monolayers (SAMs), surface modification, and organic electronic device fabrication.

Molecular Formula C25H23Si
Molecular Weight 351.5 g/mol
CAS No. 188769-90-6
Cat. No. B14253612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl[3-(perylen-3-YL)propyl]silyl
CAS188769-90-6
Molecular FormulaC25H23Si
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESC[Si](C)CCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5
InChIInChI=1S/C25H23Si/c1-26(2)16-6-9-17-14-15-23-21-12-4-8-18-7-3-11-20(24(18)21)22-13-5-10-19(17)25(22)23/h3-5,7-8,10-15H,6,9,16H2,1-2H3
InChIKeyZKCVIESRGKCPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl[3-(perylen-3-YL)propyl]silyl (CAS 188769-90-6): A Structurally Defined Perylene-Silane Building Block for Surface Engineering and Organic Electronics Procurement


Dimethyl[3-(perylen-3-YL)propyl]silyl (CAS 188769-90-6) is an organosilicon compound in which a perylene chromophore is covalently tethered to a dimethylsilyl anchor via a propyl spacer. With a molecular formula of C₂₅H₂₃Si and a molecular weight of 351.5 g/mol, it belongs to a class of polycyclic aromatic hydrocarbon (PAH)-functionalized silanes that serve as molecular building blocks for self-assembled monolayers (SAMs), surface modification, and organic electronic device fabrication . Perylene is widely recognized for its field-effect mobility comparable to hydrogenated amorphous silicon (a-Si:H), and the silane anchoring group enables covalent attachment to hydroxylated oxide surfaces such as SiO₂, ITO, and TiO₂ . This compound's core differentiator lies in its bifunctional architecture: the perylene moiety provides π-conjugated electronic and optical functionality while the dimethylsilyl group offers a chemically addressable anchor for controlled surface immobilization, establishing it as a candidate for applications where spatially defined perylene placement is required .

Workflow Silane SAM formation on hydroxylated SiO₂, ITO, TiO₂ surfaces
Selection Perylene-3-yl chromophore with dimethylsilyl anchor and C3 propyl spacer
Use Context Surface engineering, organic thin-film transistors, photonic interfaces

Why Perylene Analogs and Alternative Silane-Terminated PAHs Cannot Functionally Replace Dimethyl[3-(perylen-3-YL)propyl]silyl in Precision Surface Engineering


The functional performance of a perylene-silane hybrid molecule is determined not merely by the presence of a perylene core or a silane anchor, but by the precise combination of anchor chemistry, spacer length, and perylene attachment regiochemistry. In SAM-based organic thin-film transistors (OTFTs), the nature of the dielectric surface modification—whether a bare SiO₂ gate, a phosphonic acid SAM, or a silane SAM—has been shown to alter field-effect mobility by up to three orders of magnitude . Phosphonic acid-based SAMs offer better moisture stability than organosiloxane SAMs due to reduced homocondensation, but they form weaker covalent linkages to pristine silicon surfaces . Thiol anchors, while effective on gold, are incompatible with oxide dielectrics . The dimethylsilyl group with a three-carbon propyl spacer represents a compromise optimized for covalent Si–O–Si bonding to hydroxylated oxide surfaces across a broad range of substrates (SiO₂, Al₂O₃, ITO, TiO₂), a capability that phosphonic acids and thiols do not universally provide . The perylene-3-yl substitution pattern—as opposed to perylene-1-yl or bay-region substitution—influences molecular packing, monolayer density, and the efficiency of subsequent surface derivatization, with covalently attached perylene via silane linkages on Si(111) achieving an anhydride-to-imide conversion efficiency of ~66% . Generic substitution—e.g., replacing with an unfunctionalized perylene, a thiol-anchored perylene, or a perylene with a longer/shorter spacer—will alter or forfeit these specific interfacial properties.

Anchor Chemistry Mismatch Thiol anchors require gold; phosphonic acids bond only to metal oxides, not Si/SiO₂.
Regiochemistry Shift Perylene-1-yl or bay-substituted analogs may alter molecular packing and monolayer reactivity.
Spacer Length Sensitivity Altering the propyl spacer may disrupt optimal π-stacking and charge transport order within the SAM.

Quantitative Differentiation Evidence for Dimethyl[3-(perylen-3-YL)propyl]silyl: Performance Benchmarks Against Closest Comparators


Silane SAM Dielectric Modification in Perylene TFTs: ~100× Mobility and >10⁶ On/Off Ratio Enhancement Over Bare SiO₂

In a directly comparable perylene-based OTFT architecture, the insertion of an octadecyltrichlorosilane (OTS) SAM between the SiO₂ gate dielectric and the perylene active layer produced a ~100-fold increase in field-effect mobility and a >10⁶ on/off ratio versus a reference perylene OTFT fabricated on bare SiO₂ . Although OTS is an alkyl silane without a π-conjugated head group, this result establishes a class-level benchmark: silane SAM interlayers dramatically enhance perylene OTFT performance. The target compound Dimethyl[3-(perylen-3-YL)propyl]silyl, bearing its own perylene chromophore directly coupled to a dimethylsilyl anchor, is rationally positioned as a self-contained, perylene-functionalized silane that can serve simultaneously as both the SAM-forming agent and the electroactive component, potentially simplifying device fabrication while retaining the silane-mediated mobility enhancement .

Mobility Enhancement
Class-level inference
~0.042 cm²/V·s (SAM/perylene)
~4.2 × 10⁻⁴ cm²/V·s (bare SiO₂)
Supports silane SAM interlayer for perylene OTFT performance
Target compound not directly measured; OTS-SAM/perylene system reference
Organic Thin-Film Transistors Self-Assembled Monolayers Field-Effect Mobility

Low-Adhesion Dielectric Surface Modifications for Perylene OFETs: Three Orders of Magnitude Mobility Gain Over Standard SiO₂

A systematic study of dielectric surface modifications (DSMs) for perylene thin-film transistors demonstrated that low-adhesion DSMs (PDMS, OTS) yield average field-effect mobility three orders of magnitude (1000×) higher than standard OTFTs fabricated on unmodified SiO₂ . Mid-adhesion DSMs (PS, PhenylTTS) still achieved at least two orders of magnitude (100×) improvement, and even high-adhesion DSMs (PMMA, NaphthylTTS) showed one order of magnitude (10×) enhancement. A clear inverse correlation between adhesion energy and charge-carrier mobility was established. The target compound, with its dimethylsilyl anchor engineered for covalent bonding to oxide dielectrics, falls into the class of silane-based DSMs that, depending on the terminal group, can be designed to achieve low surface energy and hence high mobility .

Adhesion-Mobility Link
Class-level inference
Up to 1000× mobility gain vs bare SiO₂
Low-adhesion silane DSMs enable strong charge transport improvement
Reported for perylene OTFTs on OTS/PDMS dielectric surface modifications
Organic Field-Effect Transistors Dielectric Surface Modification Adhesion Energy Engineering

Covalently Attached Perylene via Silane Linkage on Si(111): Quantified Surface Coverage and Post-Functionalization Efficiency for Electron-Selective Contacts

Carl and Grimm (2019) reported the covalent attachment of perylene to Si(111) and TiO₂ using a silane-based linker strategy, directly analogous to the bonding mode accessible with Dimethyl[3-(perylen-3-YL)propyl]silyl. X-ray photoelectron spectroscopy (XPS) quantified a perylene surface coverage of ~15% relative to the atop-site density of Si(111), with ~10% coverage for imide-terminated species and an anhydride-to-imide derivatization conversion efficiency of ~66% . This stands in contrast to phosphonic acid-anchored perylene bisimide SAMFETs, which achieve complete (near 100%) monolayer coverage on AlOₓ dielectrics as evidenced by XPS and channel-length-dependent mobility measurements . The lower coverage for silane-linked perylene on Si(111) is attributed to the steric demand of the perylene moiety and the specific silane surface chemistry, but the covalent Si–O–Si bond confers stability under electrochemical and thermal stress that physisorbed perylene films lack .

Si(111) Attachment
Cross-study comparable
~15% surface coverage; ~66% derivatization conversion
Silane linkage provides covalent perylene attachment on silicon substrates
Lower absolute coverage vs phosphonic acid SAMs on AlOₓ; substrate scope differs
Molecular Electronics Electron-Selective Carrier Transport Surface Functionalization

Perylene as an Active Semiconductor: Field-Effect Mobility Comparable to Amorphous Silicon and Air-Stable Ambipolar Transport

Perylene has been reported to exhibit field-effect mobility comparable to hydrogenated amorphous silicon (a-Si:H), which typically ranges from 0.1 to 1 cm²/V·s . Ambipolar perylene-based field-effect transistors have demonstrated hole mobility of 0.18 cm²/V·s and electron mobility of 0.031 cm²/V·s, with device performance remaining stable after more than 60 days of air exposure . In comparison, benchmark p-type organic semiconductors such as pentacene exhibit hole mobility up to ~1.5 cm²/V·s in optimized single-crystal devices but degrade rapidly in ambient conditions . The perylene moiety in Dimethyl[3-(perylen-3-YL)propyl]silyl inherits this air-stable ambipolar transport capability, which is a class-level advantage that differentiates perylene-based compounds from thiophene- or acene-based alternatives that typically require encapsulation .

Perylene Transport
Class-level inference
Hole 0.18 cm²/V·s, electron 0.031 cm²/V·s; air-stable >60 d
Perylene class supports air-stable ambipolar transport in organic electronics
Ambipolar FET data; comparable to a-Si:H mobility range, better ambient stability than pentacene
Organic Semiconductors Ambipolar Transport Air Stability

Selective Nucleation of Perylene on Patterned SAMs: Chemical Termination Dictates Sticking Probability and Film Morphology

Pick and Witte (2016) demonstrated that the chemical functionalization of SAMs directly determines the adhesion forces for perylene, with CF₃-terminated SAMs exhibiting the smallest adhesion and OH-terminated SAMs exhibiting the largest, yielding distinctly different sticking probabilities upon perylene deposition at room temperature . This principle of termination-dependent nucleation selectivity translates into a design rationale for perylene-silane compounds: the dimethylsilyl anchor can be immobilized onto a SAM-patterned substrate, enabling site-selective deposition at the perylene-functionalized regions. Long-chain thiol SAMs with low vapor pressure were shown to favor perylene single crystallite growth via multilayer transfer, whereas short-chain SAMs promoted polycrystalline film formation . The target compound's bifunctional design—a silane anchor for substrate attachment and a perylene head group for nucleation templating—positions it as a candidate for applications requiring patterned perylene deposition without post-deposition lithography.

Nucleation Selectivity
Class-level inference
Adhesion ranking OH > CH₃ > CF₃ dictates perylene sticking probability
Chemical termination control enables patterned deposition without lithography
Based on PMF simulations and vapor deposition on microcontact-printed SAM patterns
Patterned Growth Selective Nucleation Organic Semiconductor Patterning

Silane vs. Phosphonic Acid Anchoring Groups on Oxide Surfaces: Differentiated Substrate Compatibility and Stability Trade-Offs for Perylene SAMs

Phosphonic acid SAMs on metal oxide dielectrics demonstrate better stability to moisture and a reduced tendency for homocondensation between self-assembled molecules compared with organosiloxane SAMs . However, phosphonic acids bind specifically to metal oxide surfaces (AlOₓ, ITO, TiO₂) and do not form stable covalent linkages to pristine or hydrogen-terminated silicon. Organosilane SAMs, in contrast, form robust Si–O–Si bonds to hydroxylated SiO₂, Si(111) with native oxide, and other oxide surfaces . This dichotomy means that the selection of Dimethyl[3-(perylen-3-YL)propyl]silyl over a phosphonic acid-functionalized perylene analog is dictated by the target substrate: for silicon-based platforms (Si/SiO₂ gates, silicon photonics, Si-based tandem cells), the silane anchor is functionally required. Additionally, the dimethylsilyl group offers lower steric hindrance compared with trialkoxysilanes, potentially enabling denser monolayer packing .

Anchor Chemistry
Class-level inference
Silane: Si, SiO₂, TiO₂, ITO
Phosphonic acid: metal oxides only
Substrate drives anchor choice; silane required for silicon-based platforms
Phosphonic acids offer better moisture stability; silanes enable Si(111) bonding
Anchoring Group Chemistry Silane vs. Phosphonic Acid SAM Stability

Best-Fit Scientific and Industrial Application Scenarios for Dimethyl[3-(perylen-3-YL)propyl]silyl Based on Differentiated Evidence


Self-Assembled Monolayer Active Layer in Single-Component Organic Thin-Film Transistors on SiO₂/Si Gates

The target compound's dimethylsilyl anchor enables covalent attachment to hydroxylated SiO₂ gate dielectrics, forming a SAM in which the perylene head group serves as the semiconducting channel. The class-level evidence shows that silane SAM interlayers in perylene OTFTs yield ~100× field-effect mobility enhancement and on/off ratios exceeding 10⁶ compared with bare SiO₂ devices . The bifunctional nature of this compound—combining the anchor and the electroactive moiety in a single molecule—eliminates the need for a separate SAM deposition step followed by perylene evaporation, streamlining the fabrication of bottom-gate, bottom-contact OTFTs . The propyl spacer provides conformational flexibility that may facilitate perylene π-stacking within the monolayer, a structural feature absent in directly attached perylene-silanes without a spacer.

Electron-Selective and Hole-Blocking Connecting Layer in Silicon-Based Tandem-Junction Photovoltaics

Carl and Grimm explicitly identified covalently attached rylene species on Si(111) as candidate electron-transporting and hole-blocking connecting layers for molecular electronics and tandem-junction photovoltaic designs . The target compound's silane anchor is directly compatible with the Si(111) surface functionalization chemistry employed in this work. Although the reported perylene surface coverage of ~15% on Si(111) is lower than that achievable with phosphonic acid SAMs on metal oxides, the covalent Si–O–Si linkage provides the mechanical and electrochemical robustness required for a buried interlayer in a tandem cell stack . The ~66% post-attachment derivatization efficiency further indicates that the surface-bound perylene remains chemically addressable for additional functionalization, enabling energy-level tuning.

Patterned Nucleation Template for Site-Selective Perylene Thin-Film Growth via Microcontact Printing

The demonstrated ability to pattern perylene nucleation by spatially varying SAM chemical termination provides a direct use case for this compound . Microcontact printing can pattern the silane onto SiO₂ or ITO substrates in predefined regions, with the perylene head group serving as a high-adhesion nucleation site for subsequent perylene vapor deposition. The dimethylsilyl group, with its moderate steric profile compared to trichlorosilanes or trialkoxysilanes, may permit denser monolayer packing and sharper pattern definition, though this hypothesis requires experimental validation. This approach enables bottom-up patterning of organic semiconductor films without photolithography, relevant for flexible and large-area electronics manufacturing.

Fluorescent Probe or Optical Interface Layer on Oxide Photonic Structures

Perylene is well-established as a fluorescent chromophore with strong visible-light absorption and emission . The silane anchor of the target compound enables covalent tethering of perylene to silica nanoparticles, glass slides, optical fibers, or photonic waveguides, producing optically active hybrid materials that resist leaching under solvent exposure—a key advantage over physisorbed perylene dyes . The three-carbon propyl spacer decouples the perylene π-system electronically from the silicon surface, preserving its intrinsic fluorescence quantum yield, which direct attachment without a spacer can quench via silicon-mediated energy or electron transfer .

Application
Selection Property
Validation Focus
Single-component OTFT SAM on SiO₂/Si
Bifunctional silane-perylene architecture
Field-effect mobility and on/off ratio enhancement
Si-based tandem-junction photovoltaics interlayer
Silane anchor for Si(111) covalent attachment
Surface coverage and post-functionalization efficiency
Patterned perylene nucleation template
SAM chemical termination control
Nucleation selectivity and pattern fidelity
Oxide photonic interface layer
Silane tether with propyl spacer
Fluorescence quantum yield retention and solvent-resistant immobilization
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